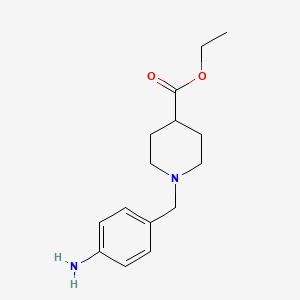
ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of an ethyl ester group, a piperidine ring, and a benzyl group substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate typically involves the reaction of 4-aminobenzyl chloride with ethyl 4-piperidinecarboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the benzyl group.
Reduction: The corresponding alcohol of the ester group.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
Scientific Research Applications
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. The ethyl ester group may undergo hydrolysis to release the active form of the compound, which can then interact with its target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate
- Ethyl 4-amino-1-piperidinecarboxylate
- Ethyl 1-benzylpiperidine-4-carboxylate
Uniqueness
Ethyl 1-(4-aminobenzyl)piperidine-4-carboxylate is unique due to the position of the amino group on the benzyl ring, which can influence its reactivity and binding affinity. Compared to its isomer, ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate, the 4-amino derivative may exhibit different pharmacological properties and chemical reactivity.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
ethyl 1-[(4-aminophenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11,16H2,1H3 |
InChI Key |
UVUDNJXFMOTJFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


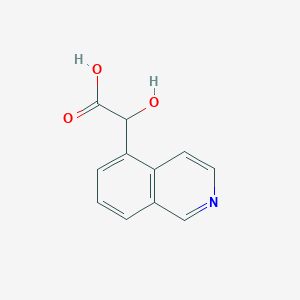

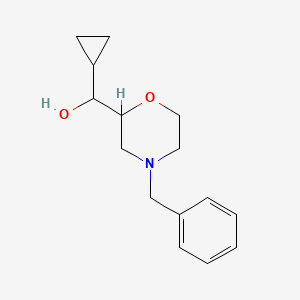


![[4-amino-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B8743515.png)
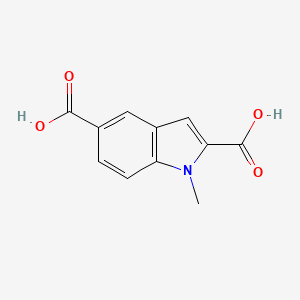
![6-(3-Iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-ol](/img/structure/B8743534.png)
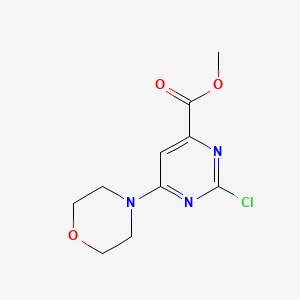
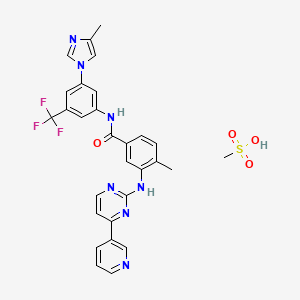
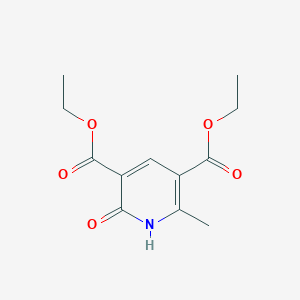
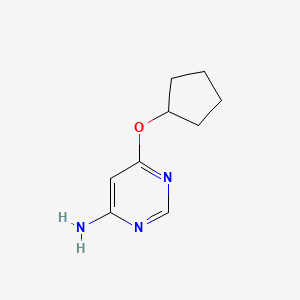
![3-benzyl-2-hydroxy-3H-imidazo[4,5-b]pyridine](/img/structure/B8743598.png)

